molecular formula C24H21N3O3 B11308624 N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11308624
M. Wt: 399.4 g/mol
InChI Key: JXMVNDYGZPVNGN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the oxadiazole ring: This step involves the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions to form the 1,2,4-oxadiazole ring.

    Coupling with phenoxyacetic acid: The oxadiazole intermediate is then coupled with phenoxyacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    N-alkylation: The final step involves the alkylation of the amine group with 3-methylphenyl bromide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to its anti-inflammatory effects. Additionally, it may interact with DNA or proteins, leading to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(3-chlorophenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide
  • N-(3-methylphenyl)-2-{2-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Uniqueness

N-(3-methylphenyl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties

Properties

Molecular Formula

C24H21N3O3

Molecular Weight

399.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy]acetamide

InChI

InChI=1S/C24H21N3O3/c1-16-10-12-18(13-11-16)24-26-23(27-30-24)20-8-3-4-9-21(20)29-15-22(28)25-19-7-5-6-17(2)14-19/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

JXMVNDYGZPVNGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3OCC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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